molecular formula C8H11NO2S2 B2362082 5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 1725-45-7

5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2362082
CAS No.: 1725-45-7
M. Wt: 217.3
InChI Key: JRYUAGRVQFOEGW-AATRIKPKSA-N
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Description

5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of ethyl acetoacetate with thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazolidinone ring. The ethoxymethylene group is introduced through a subsequent reaction with ethyl orthoformate under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiazolidinone ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiazolidines.

    Substitution: The ethoxymethylene group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted thiazolidinones.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are performed in polar solvents like ethanol or methanol, often with the addition of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidines

    Substitution: Substituted thiazolidinones with various functional groups

Scientific Research Applications

5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that derivatives of this compound exhibit significant inhibitory effects against certain pathogens.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of antimicrobial activity, it may disrupt cell membrane integrity or interfere with essential metabolic pathways, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

    3-Ethyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the ethoxymethylene group, which may influence its solubility and interaction with molecular targets.

    5-Phenylmethylene-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: Contains a phenylmethylene group instead of ethoxymethylene, potentially altering its chemical and biological properties.

Uniqueness

5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both ethoxymethylene and ethyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-5-(ethoxymethylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c1-3-9-7(10)6(5-11-4-2)13-8(9)12/h5H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYUAGRVQFOEGW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=COCC)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\OCC)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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